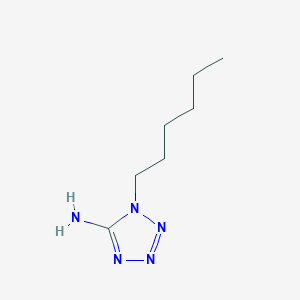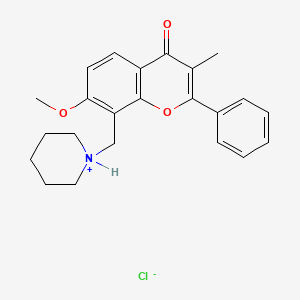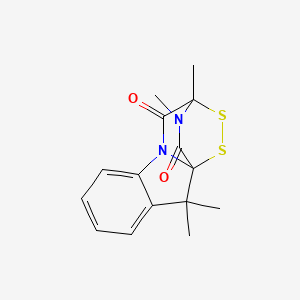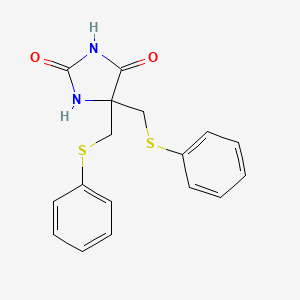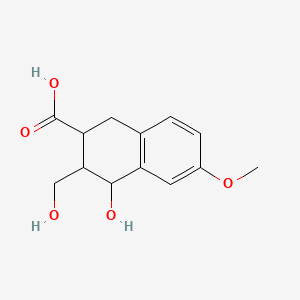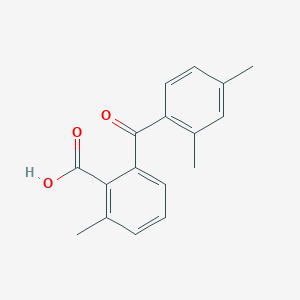
2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid is an organic compound with the molecular formula C16H14O3 It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a benzoyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses phthalic anhydride and 2,4-dimethylbenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 2-(2,4-Dimethylbenzoyl)-6-methylbenzoic alcohol.
Substitution: Formation of halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylbenzoic acid: A precursor in the synthesis of 2-(2,4-Dimethylbenzoyl)-6-methylbenzoic acid.
2-(3,4-Dimethylbenzoyl)-benzoic acid: A structural isomer with different substitution patterns on the benzene ring.
2-(2,5-Dimethylbenzoyl)-benzoic acid: Another isomer with methyl groups at different positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
2346-64-7 |
|---|---|
Molekularformel |
C17H16O3 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
2-(2,4-dimethylbenzoyl)-6-methylbenzoic acid |
InChI |
InChI=1S/C17H16O3/c1-10-7-8-13(12(3)9-10)16(18)14-6-4-5-11(2)15(14)17(19)20/h4-9H,1-3H3,(H,19,20) |
InChI-Schlüssel |
IBOIOJRDJBQGAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2C(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)


![undecacyclo[30.6.2.210,13.02,27.04,25.06,23.08,21.011,20.012,17.029,39.036,40]dotetraconta-1(39),2,4,6(23),7,9,11(20),12,14,16,18,21,24,26,28,30,32(40),33,35,37,41-henicosaene](/img/structure/B12799520.png)
